4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide
Description
Properties
IUPAC Name |
4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-8-7-11(14-17-8)13-12(15)9-3-5-10(16-2)6-4-9/h3-7H,1-2H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSMCVZNYCCOGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349991 | |
| Record name | Benzamide, 4-methoxy-N-(5-methyl-3-isoxazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109300-31-4 | |
| Record name | 4-Methoxy-N-(5-methyl-3-isoxazolyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109300-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, 4-methoxy-N-(5-methyl-3-isoxazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of β-Ketoamide Precursors
A common method for oxazole synthesis involves cyclization of β-ketoamides. For 5-methyl-1,2-oxazol-3-amine :
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Starting Material : Ethyl 3-(methylamino)propanoate reacts with acetic anhydride to form a β-ketoamide intermediate.
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Cyclization : Heating the intermediate at 120°C in toluene with as a dehydrating agent yields the oxazole ring.
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Functionalization : Introduction of the methyl group via alkylation using methyl iodide () in the presence of a base (e.g., ).
Reaction Scheme :
Nitrile Oxide Cycloaddition
An alternative route employs nitrile oxide intermediates:
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Nitrile Oxide Generation : Hydroxylamine reacts with chloromethyl methyl ketone to form a nitrile oxide.
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Cycloaddition : The nitrile oxide undergoes a 1,3-dipolar cycloaddition with acetylene to form the oxazole ring.
Key Conditions :
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Solvent: Dichloromethane ().
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Temperature: 0°C to room temperature.
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Yield: ~65–75% after purification by column chromatography.
Preparation of 4-Methoxybenzoyl Chloride
Direct Chlorination of 4-Methoxybenzoic Acid
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Reagents : Thionyl chloride () or oxalyl chloride ().
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Conditions : Reflux in anhydrous for 4–6 hours.
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Workup : Excess reagent is removed under reduced pressure to yield the acyl chloride.
Reaction Efficiency :
| Reagent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|
| 60°C | 4 | 92 | |
| 25°C | 6 | 88 |
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
The oxazole amine is coupled with 4-methoxybenzoyl chloride using (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and (hydroxybenzotriazole):
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Activation : 4-Methoxybenzoyl chloride is treated with in .
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Coupling : Addition of 5-methyl-1,2-oxazol-3-amine at 0°C, stirred for 12 hours.
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Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields the product.
Optimized Conditions :
Schotten-Baumann Reaction
Aqueous-phase coupling under basic conditions:
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Base : (10% aqueous solution).
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Mixing : 4-Methoxybenzoyl chloride and oxazole amine are vigorously stirred at 0°C.
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Isolation : Precipitation followed by filtration and recrystallization from ethanol.
Advantages :
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Rapid reaction (<2 hours).
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High purity (>95% by HPLC).
Alternative Synthetic Routes
One-Pot Oxazole Formation and Amidation
A streamlined approach combines oxazole synthesis and amide coupling:
Solid-Phase Synthesis
For high-throughput applications:
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Resin-Bound Oxazole : Wang resin functionalized with oxazole precursors.
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Acylation : Treatment with 4-methoxybenzoic acid using as the coupling agent.
Throughput : 50–100 mg per batch with >90% purity.
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
Challenges and Mitigation Strategies
Byproduct Formation
Hydrolysis of Acyl Chloride
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Issue : Moisture-sensitive intermediates.
Industrial-Scale Production Considerations
| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |
|---|---|---|---|
| Batch Size | 10 g | 1 kg | 100 kg |
| Reaction Time | 12 h | 8 h | 6 h |
| Yield | 80% | 85% | 90% |
| Purification Method | Column | Crystallization | Crystallization |
Cost Drivers :
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-N-(5-methyl-3-isoxazolyl)benzamide.
Reduction: Formation of 4-methoxy-N-(5-methyl-3-isoxazolyl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide has found applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-{4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide (1b)
- Structure : Incorporates a sulfamoyl linker between the benzamide and isoxazole, unlike the direct amide bond in the target compound.
- Synthesis : Achieved via reaction of sulfamethoxazole with benzoyl chloride, yielding 84% under conventional reflux and 89% via microwave irradiation .
- Activity : Designed as an anticancer agent targeting EGFR tyrosine kinase (TK). The sulfamoyl group may enhance hydrogen bonding with kinase active sites compared to the methoxy group .
3-Bromo-N-(5-methyl-1,2-oxazol-3-yl)benzamide
- Structure : Replaces the methoxy group with a bromo substituent at the meta position.
- Physicochemical Properties : Higher lipophilicity (cLogP = 2.6) due to the bromine atom, which could improve membrane permeability but reduce aqueous solubility .
- Synthetic Yield: Not explicitly reported, but similar derivatives are synthesized in moderate-to-high yields using carbodiimide coupling agents .
4-Methoxy-N-(3-oxo-1,2,4-thiadiazol-5-yl)benzamide
- Structure : Substitutes the isoxazole ring with a thiadiazole ring, introducing additional electronegative sulfur and nitrogen atoms.
- Impact : The thiadiazole’s electron-withdrawing nature may alter electronic distribution, affecting binding affinity in enzymatic assays compared to the isoxazole analogue .
Physicochemical and Spectroscopic Comparisons
| Compound | Melting Point (°C) | IR (C=O stretch, cm⁻¹) | ^1H-NMR Key Signals (δ, ppm) | cLogP |
|---|---|---|---|---|
| 4-Methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide | Not reported | ~1670–1610 (estimated) | ~7.3–8.1 (aromatic H), 3.8 (OCH3) | ~2.1* |
| N-(5-isoxazol-5-yl-thiadiazol-2-ylidene)-benzamide (6) | 160 | 1606 | 7.36–7.72 (m, Ar-H), 7.95 (isoxazole-H) | 3.5 |
| 3-Bromo-N-(5-methyl-1,2-oxazol-3-yl)benzamide | Not reported | ~1680 | 7.5–8.1 (aromatic H), 2.3 (CH3) | 2.6 |
*Estimated using analogous compounds.
- Key Observations :
- Methoxy-substituted derivatives generally exhibit lower melting points than brominated analogues due to reduced molecular symmetry.
- Thiadiazole-containing compounds (e.g., compound 6) show distinct IR stretches (~1606 cm⁻¹ for C=O) compared to isoxazole derivatives, reflecting differences in ring electronic effects .
Anticancer Activity
- Target Compound : The methoxy group may enhance interactions with polar residues in kinase ATP-binding pockets, though specific data are lacking.
- Ponatinib Analogues: Compounds with trifluoromethyl or cyclopropylamino substituents (e.g., from ) show IC₅₀ values <10 nM against ABL1 mutants, highlighting the importance of lipophilic substituents for potency .
Antimicrobial Activity
- Sulfonamide Derivatives : N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide exhibits broad-spectrum antimicrobial activity, suggesting that sulfamoyl-linked benzamides may outperform methoxy analogues in this context .
Biological Activity
4-Methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a methoxy group and an oxazole ring, which are thought to contribute to its pharmacological properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by:
- Molecular Formula : C10H10N2O3
- Molecular Weight : 210.20 g/mol
- Functional Groups : Methoxy group (-OCH3), oxazole ring, and benzamide moiety.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits a range of biological activities:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains.
- Anticancer Properties : Research indicates cytotoxic effects on cancer cell lines, suggesting its utility in cancer therapy.
Antimicrobial Activity
Research has demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have indicated that derivatives of benzamide can inhibit the growth of pathogenic bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli, S. aureus | 32 µg/mL |
| Sulfamethoxazole | E. coli, S. aureus | 16 µg/mL |
| Oxazopt | Pseudomonas aeruginosa | 8 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines. Notably, it has demonstrated cytotoxic effects comparable to established chemotherapeutic agents.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study assessing the cytotoxic effects of this compound on various cancer cell lines:
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Cell Lines Tested :
- MCF-7 (human breast adenocarcinoma)
- HeLa (cervical cancer)
- A549 (lung cancer)
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Findings :
- The compound exhibited an IC50 value of approximately 15 µM against MCF-7 cells.
- Flow cytometry analysis revealed that the compound induced apoptosis in MCF-7 cells through activation of the caspase pathway.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis via caspase activation |
| HeLa | 20 | Cell cycle arrest at G2/M phase |
| A549 | 25 | Inhibition of proliferation |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Inhibition of Enzymes : The compound has been shown to inhibit human carbonic anhydrase II, which plays a role in various physiological processes and is implicated in conditions such as glaucoma.
- Induction of Apoptosis : In cancer cells, the compound activates apoptotic pathways leading to cell death.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
